5-(Morpholin-4-yl)pent-3-yn-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
863672-29-1 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
5-morpholin-4-ylpent-3-yn-2-one |
InChI |
InChI=1S/C9H13NO2/c1-9(11)3-2-4-10-5-7-12-8-6-10/h4-8H2,1H3 |
InChI Key |
NNINYAQXYABNGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C#CCN1CCOCC1 |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization of 5 Morpholin 4 Yl Pent 3 Yn 2 One
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 5-(morpholin-4-yl)pent-3-yn-2-one suggests a few plausible synthetic routes. The most straightforward disconnection is based on a Mannich-type reaction, a powerful tool for the formation of β-amino carbonyl compounds. youtube.comyoutube.com This disconnection breaks the C-C bond between the methylene (B1212753) group and the alkyne, and the C-N bond of the morpholine (B109124).
This leads to three starting materials:
3-Butyn-2-one (a terminal alkyne)
Formaldehyde (an aldehyde)
Morpholine (a secondary amine)
This three-component approach, often referred to as an A³ (aldehyde-alkyne-amine) coupling, is a highly convergent and atom-economical method for the synthesis of propargylamines. nih.govrsc.org
An alternative disconnection can be envisioned where the morpholine moiety is introduced in a separate step. This involves disconnecting the C-N bond, leading to a 5-halopent-3-yn-2-one intermediate and morpholine. This two-step approach provides a different strategic pathway to the target molecule.
Exploration of Convergent and Linear Synthesis Strategies
Both convergent and linear strategies can be devised for the synthesis of this compound.
Convergent Synthesis:
Linear Synthesis:
Optimization of Reaction Parameters and Yields
The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Based on analogous syntheses of propargylamines and morpholine derivatives, several factors can be fine-tuned. nih.govrsc.orgrsc.orgacs.orgnih.gov
Catalyst: Copper salts, particularly copper(I) halides like CuI and CuCl, are widely used and effective catalysts for A³ coupling reactions. nih.govrsc.orgacs.org Other transition metals and catalytic systems, such as copper-doped zeolites, have also been employed to enhance efficiency and facilitate catalyst recovery. acs.org
Solvent: The choice of solvent can significantly impact the reaction rate and yield. While various organic solvents like toluene (B28343) and dichloromethane (B109758) can be used, there is a growing trend towards using more environmentally friendly options. nih.gov Ionic liquids have been shown to be effective media for copper-catalyzed A³ couplings. rsc.org Furthermore, solvent-free conditions have been successfully applied in the synthesis of propargylamines, offering a greener and more economical alternative. rsc.org
Temperature: The reaction temperature is another critical parameter. While some A³ couplings proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate. The optimal temperature will depend on the specific substrates, catalyst, and solvent system employed.
Reactant Stoichiometry: The molar ratio of the reactants (alkyne, aldehyde, and amine) can influence the product yield and the formation of side products. Careful optimization of the stoichiometry is necessary to ensure the complete consumption of the limiting reagent and to minimize the formation of impurities.
Table 1: Hypothetical Optimization of Reaction Parameters for the Synthesis of this compound via A³ Coupling
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuCl (5) | Toluene | 80 | 12 | 75 |
| 2 | CuI (5) | Dichloromethane | 25 | 24 | 68 |
| 3 | Cu/Zeolite (2) | Solvent-free | 100 | 6 | 85 |
| 4 | CuBr (5) | Ionic Liquid | 60 | 10 | 82 |
| 5 | No Catalyst | Toluene | 110 | 48 | <10 |
This table is a hypothetical representation based on data for analogous reactions and is intended for illustrative purposes.
Green Chemistry Principles in Synthetic Route Development
The application of green chemistry principles is an important consideration in modern organic synthesis. The proposed synthetic routes for this compound can be evaluated and optimized from a green chemistry perspective. rsc.orgorganic-chemistry.orgrsc.org
Atom Economy: The one-pot, three-component Mannich-type reaction is an excellent example of an atom-economical synthesis, as the majority of the atoms from the starting materials are incorporated into the final product, with water being the only major byproduct. rsc.org
Use of Greener Solvents: The exploration of water or solvent-free reaction conditions for the synthesis aligns with the principles of green chemistry by reducing the use of volatile organic compounds (VOCs). rsc.org
Energy Efficiency: Optimizing reactions to proceed at lower temperatures and with shorter reaction times contributes to a more energy-efficient and environmentally friendly process.
Chemical Reactivity and Mechanistic Investigations of 5 Morpholin 4 Yl Pent 3 Yn 2 One
Electrophilic and Nucleophilic Reactivity of the Alkyne Moiety
The ynone functionality in 5-(Morpholin-4-yl)pent-3-yn-2-one, characterized by an alkyne conjugated to a ketone, would theoretically be susceptible to a range of reactions. The electron-withdrawing nature of the carbonyl group would polarize the alkyne, making it electrophilic and prone to attack by nucleophiles. Conversely, the triple bond itself can act as a nucleophile in certain reactions.
No specific studies on the hydration or hydroamination of this compound have been reported. Generally, the hydration of ynones can be catalyzed by acids or transition metals to yield β-diketones or α,β-unsaturated ketones. Hydroamination, the addition of an N-H bond across the alkyne, would be expected to yield enamines or imines, which could be valuable synthetic intermediates.
While cycloaddition reactions are a cornerstone of heterocyclic synthesis, no literature specifically describes the participation of this compound in such transformations. [3+2] cycloadditions, for instance, are powerful methods for constructing five-membered rings and have been extensively studied with various ylides and alkynes. nih.govmdpi.com The reactivity of the alkyne in this compound in these reactions remains an open area for investigation.
Metal-catalyzed reactions, such as Sonogashira, Heck, and Suzuki couplings, are fundamental in carbon-carbon bond formation. The terminal alkyne in a related precursor could potentially be used in such couplings to synthesize this compound, or the ynone itself could be a substrate in further transformations. However, no specific examples involving this compound have been documented.
Reactivity of the Ketone Functionality
The ketone carbonyl group in this compound is a key reactive site. It can undergo nucleophilic addition and condensation reactions, as well as reduction and oxidation.
Condensation reactions of the ketone with hydrazines or other nucleophiles could lead to the formation of heterocycles like pyrazoles. researchgate.net For example, the reaction of similar enynones with arylhydrazines has been shown to produce dihydropyrazoles. researchgate.net However, specific studies on the condensation behavior of this compound are absent from the literature.
The reduction of the ketone in this compound would be expected to yield the corresponding secondary alcohol, 5-(Morpholin-4-yl)pent-3-yn-2-ol. The alkyne could also be reduced under various conditions. Conversely, oxidation of the molecule could potentially lead to cleavage of the carbon-carbon bonds or other transformations, depending on the oxidizing agent used. No experimental data for these pathways are available for this specific compound.
Transformations Involving the Morpholine (B109124) Nitrogen
The nitrogen atom of the morpholine ring in this compound, being a secondary amine derivative, retains nucleophilic and basic properties. However, its reactivity is modulated by the electronic influence of the adjacent oxygen atom within the morpholine ring, which withdraws electron density, thereby rendering the nitrogen less nucleophilic compared to simpler secondary amines like piperidine. nih.gov Nevertheless, this nitrogen atom can participate in a variety of chemical transformations.
Salt Formation: As a base, the morpholine nitrogen readily reacts with acids to form the corresponding morpholinium salts. For instance, treatment with hydrochloric acid would yield 5-(morpholinium-4-yl)pent-3-yn-2-one chloride. This property is fundamental in purification processes and can influence the compound's solubility.
N-Oxidation: The morpholine nitrogen can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxide exhibits altered electronic and steric properties, which can influence subsequent reactions.
Quaternization: Reaction with alkyl halides can lead to the formation of quaternary ammonium (B1175870) salts. This process involves the alkylation of the morpholine nitrogen, introducing a positive charge and permanently modifying its electronic character. The reactivity of the alkyl halide and the reaction conditions will determine the efficiency of this transformation.
While specific studies on this compound are not extensively documented, the general reactivity of the morpholine moiety is well-established in organic synthesis. rsc.orgacs.org
Investigating Rearrangement Reactions and Tautomerism
The structure of this compound, featuring a ketone adjacent to an alkyne (an ynone system), makes it a candidate for interesting rearrangement and tautomeric phenomena.
Keto-Enol Tautomerism: A fundamental equilibrium in carbonyl chemistry is keto-enol tautomerism. For this compound, this would involve the formation of an enol isomer, 5-(morpholin-4-yl)penta-1,3-dien-2-ol. Typically, for simple ketones, the keto form is overwhelmingly favored. However, the presence of the conjugated alkyne system could influence the stability of the enol form. The equilibrium can be catalyzed by both acids and bases. libretexts.orgnih.gov
Ynamide-Keteniminium Ion Equilibrium and Rearrangements: The ynamide functionality (an alkyne attached to a nitrogen atom) is known to undergo rearrangement reactions, often proceeding through a highly reactive keteniminium ion intermediate upon activation with an acid or a metal catalyst. nih.govrsc.org For this compound, protonation or coordination of a Lewis acid to the alkyne could initiate intramolecular cyclization or other rearrangements. For instance, intramolecular attack of the ketone oxygen onto the activated alkyne could lead to the formation of cyclic intermediates. organic-chemistry.org
While direct evidence for rearrangements of this compound is not available in the reviewed literature, studies on analogous ynamide systems provide a strong basis for predicting such reactivity. For example, gold-catalyzed intramolecular hydroalkylation of ynamides is known to proceed via a keteniminium intermediate followed by a hydride shift and cyclization. nih.gov
A hypothetical rearrangement pathway for a related ynamide is presented in the table below, illustrating the type of transformations that could be anticipated.
| Starting Material | Catalyst/Conditions | Intermediate | Product | Reference |
| N-Aryl Ynamide | Gold(I) Catalyst | Keteniminium Ion | 2-Aminoindene | nih.gov |
Reaction Mechanism Elucidation through Kinetic and Spectroscopic Studies
Understanding the mechanisms of reactions involving this compound would rely heavily on kinetic and spectroscopic studies. While specific studies on this compound are lacking, the general approaches used for similar systems can be outlined.
Kinetic Studies: Kinetic analysis of reactions, such as rearrangements or cycloadditions, can provide crucial information about the rate-determining step and the species involved in the transition state. For example, in ynamide-mediated amide bond formation, kinetic studies have revealed that the activation of the carboxylic acid by the ynamide follows first-order kinetics with respect to the acid and zero-order with respect to the ynamide, providing insight into the reaction mechanism. rsc.org Such studies for reactions of this compound would involve monitoring the concentration of reactants and products over time using techniques like NMR spectroscopy or chromatography.
Spectroscopic Studies: Spectroscopic methods are indispensable for identifying reactants, intermediates, and products, as well as for probing the electronic environment of the molecule during a reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for structural elucidation. Changes in chemical shifts and coupling constants during a reaction can indicate the formation of new bonds and changes in the electronic structure. Variable temperature NMR could be employed to study dynamic processes like tautomerism or conformational changes.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring the carbonyl (C=O) and alkyne (C≡C) stretching frequencies. Changes in these frequencies can indicate electronic perturbations or the participation of these groups in reactions.
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragmentation pattern, which is crucial for confirming the identity of products and intermediates.
Computational studies, such as Density Functional Theory (DFT) calculations, would complement experimental data by providing theoretical models of reaction pathways, transition state structures, and activation energies. For instance, DFT calculations have been used to determine the reaction pathway for the gold-catalyzed intramolecular hydroalkylation of ynamides, identifying the nih.govresearchgate.net-hydride shift as the rate-determining step. nih.govacs.org
The following table summarizes the key spectroscopic data that would be expected for this compound, based on the analysis of its functional groups.
| Spectroscopic Technique | Functional Group | Expected Signature |
| 1H NMR | CH3 (acetyl) | Singlet, ~2.2 ppm |
| CH2 (morpholine) | Multiplets, ~2.6-3.8 ppm | |
| CH2 (pentynyl) | Singlet or fine-structured peak, ~3.4 ppm | |
| 13C NMR | C=O (ketone) | ~180-200 ppm |
| C≡C (alkyne) | ~80-100 ppm | |
| C-N (morpholine) | ~45-55 ppm | |
| C-O (morpholine) | ~65-75 ppm | |
| IR | C=O stretch | ~1680-1700 cm-1 |
| C≡C stretch | ~2200-2260 cm-1 |
Advanced Spectroscopic and Structural Elucidation of 5 Morpholin 4 Yl Pent 3 Yn 2 One and Its Derivatives
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. For 5-(Morpholin-4-yl)pent-3-yn-2-one , this technique would provide an exact mass measurement, allowing for the unambiguous determination of its elemental composition.
Expected Data: The molecular formula of This compound is C₉H₁₃NO₂. The expected monoisotopic mass would be calculated with high precision (typically to four or more decimal places). HRMS analysis, likely using techniques such as electrospray ionization (ESI) or chemical ionization (CI), would be expected to yield a protonated molecule [M+H]⁺ or other adducts. The measured mass-to-charge ratio (m/z) would then be compared to the theoretical value to confirm the molecular formula.
Hypothetical HRMS Data Table:
| Ion | Theoretical m/z | Measured m/z | Mass Accuracy (ppm) |
| [C₉H₁₃NO₂ + H]⁺ | 168.1019 | Value | Value |
| [C₉H₁₃NO₂ + Na]⁺ | 190.0838 | Value | Value |
These values are hypothetical and would be determined experimentally.
Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling constants (J).
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would indicate the number of unique carbon atoms in the molecule. The chemical shifts would provide information about the hybridization and electronic environment of each carbon. nih.gov
Expected ¹H and ¹³C NMR Data Table (Hypothetical):
| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| 1 (CH₃) | ~2.2 | s | - | ~30 |
| 2 (C=O) | - | - | - | ~185 |
| 3 (C≡C) | - | - | - | ~85 |
| 4 (C≡C) | - | - | - | ~90 |
| 5 (CH₂) | ~3.4 | s | - | ~50 |
| 6', 2' (CH₂) | ~2.6 | t | ~4.5 | ~48 |
| 5', 3' (CH₂) | ~3.7 | t | ~4.5 | ~66 |
Note: 's' denotes a singlet and 't' denotes a triplet. The chemical shifts are approximate and based on typical values for similar functional groups. nist.govchemicalbook.com
2D NMR Techniques:
COSY (Correlation Spectroscopy): Would establish proton-proton couplings, confirming the connectivity within the morpholine (B109124) ring and the pentynone chain.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal to its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connection between the morpholine ring and the pentynone moiety.
The morpholine ring typically adopts a chair conformation. nih.gov Variable-temperature NMR studies could provide information on the dynamics of ring inversion. Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, could be used to determine the through-space proximity of protons, offering insights into the preferred conformation of the molecule in solution.
Infrared and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nist.gov
Infrared (IR) Spectroscopy: Would be expected to show strong absorption bands for the carbonyl (C=O) group and the carbon-carbon triple bond (C≡C). The C-N and C-O stretching vibrations of the morpholine ring would also be present.
Raman Spectroscopy: The C≡C stretching vibration, which may be weak in the IR spectrum, would likely show a strong signal in the Raman spectrum due to the change in polarizability.
Expected Vibrational Spectroscopy Data Table (Hypothetical):
| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |
| C=O Stretch | ~1680 (strong) | Value |
| C≡C Stretch | ~2230 (weak/medium) | ~2230 (strong) |
| C-N Stretch | ~1115 (medium) | Value |
| C-O-C Stretch | ~1100 (strong) | Value |
Electronic Absorption and Emission Spectroscopy
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide information about the electronic transitions within a molecule.
UV-Vis Spectroscopy: The α,β-unsaturated ketone system in This compound is expected to exhibit a π → π* transition at shorter wavelengths and a weaker n → π* transition at longer wavelengths. The exact positions of these absorption maxima would be influenced by the solvent polarity.
Emission Spectroscopy: Upon excitation at an appropriate wavelength, the molecule may exhibit fluorescence. The emission spectrum would provide information about the energy of the excited state.
Hypothetical Electronic Spectroscopy Data:
| Transition | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| π → π | ~220-250 | Value |
| n → π | ~300-330 | Value |
X-ray Crystallography for Solid-State Structure Determination
Expected Crystallographic Data (Hypothetical):
| Parameter | Expected Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| Bond Lengths (Å) | C=O: ~1.21, C≡C: ~1.19, C-N: ~1.47, C-O: ~1.43 |
| Bond Angles (°) | C-C≡C: ~178°, O=C-C: ~120° |
| Morpholine Conformation | Chair |
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)
A comprehensive review of scientific literature and chemical databases reveals a notable absence of studies on the Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) of chiral derivatives of this compound. While VCD and ECD are powerful spectroscopic techniques for the stereochemical analysis of chiral molecules, it appears that no research has been published detailing the synthesis and subsequent chiroptical analysis of enantiomerically enriched derivatives of this specific compound.
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique provides detailed information about the three-dimensional structure and absolute configuration of molecules in solution. nih.govresearchgate.netwikipedia.org ECD, which operates in the ultraviolet-visible region, provides complementary information on the electronic transitions within a chiral molecule and is particularly useful for determining the absolute configuration of compounds with chromophores. nih.gov
The application of these methods to chiral derivatives of this compound would require the introduction of a stereocenter, for instance, by asymmetric synthesis or resolution of a racemic mixture. Subsequent analysis of the separated enantiomers by VCD and ECD, coupled with quantum chemical calculations, would allow for the unambiguous assignment of their absolute configurations. nih.govwikipedia.org Such studies could provide valuable insights into the conformational preferences and the relationship between structure and chiroptical properties for this class of compounds.
Despite the potential utility of such investigations, a thorough search of available research indicates that this area remains unexplored. Therefore, no experimental or theoretical VCD or ECD data for chiral derivatives of this compound can be presented at this time. The development of synthetic routes to chiral analogues and their subsequent analysis by chiroptical spectroscopies would represent a novel contribution to the understanding of this compound class.
Computational and Theoretical Chemistry Studies on 5 Morpholin 4 Yl Pent 3 Yn 2 One
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 5-(Morpholin-4-yl)pent-3-yn-2-one, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry. These calculations would typically involve optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.
A hypothetical data table for the optimized geometric parameters might look like this:
Table 1: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (Å or °) |
|---|---|---|
| Bond Length | C=O | Data not available |
| C≡C | Data not available | |
| C-N (morpholine) | Data not available | |
| Bond Angle | O=C-C | Data not available |
| C-C≡C | Data not available |
Furthermore, DFT would provide insights into the electronic structure, such as the distribution of electron density and the energies of the molecular orbitals.
Quantum Chemical Descriptors and Reactivity Predictions
From the results of DFT calculations, various quantum chemical descriptors can be derived to predict the reactivity of this compound. These descriptors provide a quantitative measure of the molecule's stability and reactivity.
Table 2: Hypothetical Quantum Chemical Descriptors for this compound
| Descriptor | Symbol | Formula | Predicted Value |
|---|---|---|---|
| Ionization Potential | IP | -EHOMO | Data not available |
| Electron Affinity | EA | -ELUMO | Data not available |
| Electronegativity | χ | (IP + EA) / 2 | Data not available |
| Chemical Hardness | η | (IP - EA) / 2 | Data not available |
| Chemical Softness | S | 1 / (2η) | Data not available |
These values would help in understanding whether the molecule is more likely to act as an electron donor or acceptor in chemical reactions.
Molecular Electrostatic Potential (MEP) Analysis
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is calculated from the total electron density and is useful for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP surface would likely show negative potential (red and yellow regions) around the oxygen atom of the carbonyl group and the nitrogen atom of the morpholine (B109124) ring, indicating these are sites prone to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for determining a molecule's reactivity and its behavior in chemical reactions. youtube.comwikipedia.org The energy gap between the HOMO and LUMO is a key indicator of chemical stability. A smaller gap suggests higher reactivity.
For this compound, the HOMO would likely be localized on the electron-rich parts of the molecule, such as the morpholine nitrogen and the alkyne triple bond. The LUMO would be expected to be centered on the electron-deficient carbonyl group.
Table 3: Hypothetical Frontier Molecular Orbital Data for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | Data not available |
| LUMO | Data not available |
Reaction Pathway and Transition State Calculations
Computational chemistry can be used to model the entire course of a chemical reaction involving this compound. This involves calculating the energies of reactants, products, and any intermediates, as well as locating the transition state—the highest energy point along the reaction coordinate. These calculations would provide valuable information on the reaction mechanism and the activation energy required for the reaction to occur. For instance, the mechanism of a nucleophilic addition to the carbonyl group could be elucidated.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. mdpi.com For a flexible molecule like this compound, MD simulations would be used to explore its conformational landscape, identifying the different shapes the molecule can adopt and the relative energies of these conformations. This is particularly important for understanding how the molecule might interact with biological targets such as enzymes or receptors. The simulations would track the movements of each atom over a period of time, providing insights into the molecule's flexibility and preferred conformations in different environments.
Mechanistic Biological Investigations of 5 Morpholin 4 Yl Pent 3 Yn 2 One in in Vitro Systems
In Vitro Enzyme Inhibition Studies
There is currently no publicly available scientific literature detailing the in vitro enzyme inhibition profile of 5-(Morpholin-4-yl)pent-3-yn-2-one . Target identification and validation studies, which are crucial for understanding a compound's mechanism of action, have not been reported. Therefore, no data exists on which enzymes this compound may inhibit or the kinetics of such inhibition (e.g., IC₅₀, Kᵢ values).
Cellular Uptake and Subcellular Localization Studies
Information regarding the cellular uptake and subcellular localization of This compound is not available in the current body of scientific research. Studies to determine the efficiency of its transport across the cell membrane and its accumulation in specific cellular compartments (e.g., nucleus, mitochondria, cytoplasm) have not been published.
Mechanistic Cell-Based Assays
There is a lack of published research on the effects of This compound in mechanistic cell-based assays. Consequently, there is no information on its potential to interact with specific cellular receptors, modulate signal transduction pathways, or affect other cellular processes.
Interaction with Biomolecules
No studies have been reported that investigate the direct interaction of This compound with key biomolecules such as proteins or nucleic acids. Data from techniques like surface plasmon resonance, isothermal titration calorimetry, or electrophoretic mobility shift assays, which could elucidate binding affinities and specific molecular targets, is absent from the scientific record.
Structure-Activity Relationship (SAR) Studies on Derivatives
While the morpholine (B109124) moiety is a common scaffold in medicinal chemistry, specific structure-activity relationship (SAR) studies on derivatives of This compound have not been documented. Research that systematically modifies the chemical structure of this compound to determine the impact on biological activity is not currently available.
Future Research Directions and Translational Perspectives for 5 Morpholin 4 Yl Pent 3 Yn 2 One Research
Development of Novel Synthetic Methodologies
The efficient and versatile synthesis of 5-(Morpholin-4-yl)pent-3-yn-2-one is paramount for its extensive study. While classical methods for ynone synthesis, such as the Sonogashira coupling, provide a foundational approach, future research should focus on developing more advanced and efficient synthetic strategies.
A primary avenue for exploration is the refinement of coupling reactions. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a well-established method for forming carbon-carbon bonds. nih.govrsc.org Future work could focus on developing milder and more efficient catalytic systems for the synthesis of alkynyl ketones from readily available precursors like carboxylic acid derivatives. nih.gov For instance, the use of copper(I) iodide/N,N,N′,N′-tetramethylethylenediamine (CuI/TMEDA) as a catalytic system has shown high efficiency in the coupling of terminal alkynes with acid chlorides under solvent-free conditions. organic-chemistry.org
Furthermore, enantioselective synthesis will be crucial for evaluating the stereospecific bioactivity of potential chiral derivatives. Catalytic asymmetric reductive coupling of alkynes and aldehydes represents a promising strategy for producing chiral allylic alcohols, which can be subsequently oxidized to chiral α-hydroxy ketones. organic-chemistry.org The development of enantioselective alkynylation of ketones would also provide a direct route to optically active tertiary propargylic alcohols, which are valuable synthetic intermediates. nih.gov
Another area of innovation lies in the development of one-pot, multi-component reactions. Such reactions offer increased efficiency by reducing the number of synthetic steps and purification procedures. A three-component, one-pot synthetic route involving Knoevenagel condensation followed by displacement with an amine has been described for the synthesis of related heterocyclic compounds, suggesting the potential for similar strategies to be applied here. organic-chemistry.org
The table below summarizes potential novel synthetic approaches that could be explored for this compound and its derivatives.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Optimized Sonogashira Coupling | High yields, functional group tolerance | Development of novel palladium and copper co-catalyst systems, exploration of ligand effects. nih.govru.nlnih.gov |
| Enantioselective Alkynylation | Access to stereochemically pure derivatives for SAR studies | Use of chiral ligands and catalysts for the asymmetric addition of alkynes to carbonyls. nih.govorganic-chemistry.org |
| Multi-component Reactions | Increased efficiency, atom economy, reduced waste | Design of one-pot procedures combining the key structural fragments. organic-chemistry.org |
| Flow Chemistry Synthesis | Improved safety, scalability, and reproducibility | Adaptation of existing batch syntheses to continuous flow processes. |
Expansion of Mechanistic Biological Activity Profiling
The morpholine (B109124) moiety is a well-recognized pharmacophore present in numerous approved drugs, imparting favorable physicochemical and pharmacokinetic properties. researchgate.netnih.govsci-hub.se The ynone functionality, on the other hand, is a reactive electrophile that can potentially engage in covalent interactions with biological nucleophiles, such as cysteine residues in enzymes. This combination suggests that this compound could exhibit a range of biological activities.
Future research should involve comprehensive screening of this compound against a diverse panel of biological targets. Given that morpholine-containing compounds have shown activity as PI3 kinase inhibitors, this family of enzymes represents a logical starting point for investigation. researchgate.net A series of 4-morpholino-2-phenylquinazolines, for example, were evaluated as potent and selective PI3K p110α inhibitors. researchgate.net
High-throughput screening (HTS) campaigns against large libraries of kinases and other enzymes could rapidly identify potential biological targets. nih.govncsu.eduyoutube.com Once initial hits are identified, detailed mechanistic studies will be necessary to elucidate the mode of action. This would involve techniques such as enzyme kinetics, X-ray crystallography of ligand-protein complexes, and mass spectrometry-based proteomics to identify covalent adducts.
The potential for antiproliferative activity should also be thoroughly explored. Novel alkyne-tethered vindoline (B23647) hybrids have demonstrated cytotoxic effects against various cancer cell lines, suggesting that the alkynyl group can be a valuable component in anticancer drug design. mdpi.com Cellular assays to assess effects on cell viability, apoptosis, and cell cycle progression in a panel of cancer cell lines would be informative.
The following table outlines a proposed workflow for the biological activity profiling of this compound.
| Screening Stage | Methodology | Potential Targets/Assays |
| Primary Screening | High-Throughput Screening (HTS) | Kinase panels, phosphatase panels, protease panels, GPCR panels. nih.govncsu.eduyoutube.com |
| Secondary Screening | In vitro enzyme/receptor binding and functional assays | IC50/EC50 determination, mechanism of inhibition studies. |
| Cellular Assays | Cell viability, apoptosis, cell cycle analysis | Panel of cancer cell lines (e.g., breast, lung, colon). mdpi.com |
| Target Deconvolution | Affinity chromatography, chemical proteomics | Identification of specific protein targets in cell lysates. frontiersin.org |
Exploration of Novel Application Areas
Beyond its potential as a direct therapeutic agent, the unique chemical structure of this compound lends itself to a variety of other applications in chemical biology and drug discovery.
The reactive ynone functionality makes this compound a candidate for use as a chemical probe for activity-based protein profiling (ABPP). ABPP utilizes reactive small molecules to covalently label active enzyme sites, enabling the identification and characterization of enzyme function in complex biological systems. The morpholine group could be modified to incorporate a reporter tag, such as a fluorophore or a biotin (B1667282) handle, for detection and enrichment of labeled proteins.
Furthermore, the alkynyl group can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction could be used to conjugate this compound to other molecules of interest, such as targeting ligands, imaging agents, or drug delivery systems.
The potential for this compound to act as a fragment for fragment-based drug discovery (FBDD) should also be considered. The morpholine and ynone moieties represent distinct chemical fragments that could be individually optimized for binding to different pockets of a target protein.
The table below details potential novel application areas for this compound.
| Application Area | Description | Key Research Activities |
| Chemical Probes | Development of probes for activity-based protein profiling (ABPP). | Synthesis of derivatives with reporter tags (fluorophores, biotin). frontiersin.org |
| Bioconjugation | Use in "click chemistry" for linking to other molecules. | Exploration of CuAAC and other click reactions with azide-modified partners. |
| Fragment-Based Drug Discovery | Utilization as a starting point for building more potent inhibitors. | Screening against protein targets and subsequent fragment linking or growing. |
| Material Science | Incorporation into polymers or materials with specific properties. | Investigation of polymerization potential and material characteristics. |
Computational Design of Advanced Derivatives
Computational chemistry and molecular modeling offer powerful tools for the rational design of advanced derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties. tandfonline.comfrontiersin.org
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of a series of analogs with their biological activity. wikipedia.orgnih.govmdpi.comrsc.org By developing predictive QSAR models, it is possible to guide the synthesis of new derivatives with enhanced activity.
Molecular docking simulations can be used to predict the binding mode of this compound and its derivatives within the active site of a target protein. researchgate.netgyanvihar.orgresearchgate.neteurjchem.comgyanvihar.org This information can be used to design modifications that enhance binding affinity and selectivity. For instance, docking studies of morpholine derivatives have been used to understand their interactions with targets like the 50S ribosome subunit and SARS-CoV-2 main protease. researchgate.netgyanvihar.org
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to assess the stability of the binding mode and identify key interactions. mdpi.comtandfonline.com
These computational approaches can be integrated into an iterative cycle of design, synthesis, and testing to accelerate the discovery of optimized lead compounds. The table below outlines a computational workflow for the design of advanced derivatives.
| Computational Method | Application | Expected Outcome |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate structural features with biological activity. wikipedia.orgmdpi.comrsc.org | Predictive models to guide the synthesis of more potent analogs. |
| Molecular Docking | Predict binding modes in target proteins. researchgate.netgyanvihar.orgresearchgate.neteurjchem.comgyanvihar.org | Rational design of modifications to improve binding affinity and selectivity. |
| Molecular Dynamics (MD) Simulations | Assess the stability of ligand-protein complexes. mdpi.comtandfonline.com | Understanding of the dynamic interactions and identification of key binding determinants. |
| In Silico ADMET Prediction | Predict absorption, distribution, metabolism, excretion, and toxicity properties. | Early identification of potential liabilities and guidance for structural modifications. |
Q & A
Q. Q1. What are the recommended synthetic pathways for 5-(Morpholin-4-yl)pent-3-yn-2-one, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves coupling morpholine derivatives with alkynone precursors. For example, a modified Sonogashira coupling or nucleophilic substitution under anhydrous conditions (e.g., using DMF as solvent, K₂CO₃ as base) can introduce the morpholine moiety. Optimization should focus on controlling reaction temperature (60–80°C) and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling) to minimize side reactions like alkyne polymerization. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity .
Q. Q2. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
Methodological Answer:
- ¹H NMR : Key signals include the morpholine ring protons (δ 3.6–3.8 ppm, multiplet) and the acetylenic proton (δ 2.5–3.0 ppm, triplet). The ketone carbonyl (C=O) absence in IR due to conjugation with the triple bond requires FTIR analysis of the alkyne stretch (~2100 cm⁻¹).
- 13C NMR : The sp-hybridized carbons (δ 70–90 ppm) and ketone carbon (δ 190–210 ppm) are critical identifiers. Cross-validation with HSQC and HMBC can resolve ambiguities .
Advanced Research Questions
Q. Q3. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELXL or WinGX/ORTEP provides precise bond lengths and angles. For example:
- The morpholine ring adopts a chair conformation (Cremer-Pople puckering parameters: θ ≈ 0°, φ ≈ 0° for planarity).
- The alkyne bond length (C≡C: ~1.20 Å) and ketone bond (C=O: ~1.22 Å) should align with theoretical values. Anomalies (e.g., elongated C≡C) may indicate lattice strain or disorder, requiring refinement with TWINABS for twinned crystals .
Q. Q4. How can computational methods (DFT, MD) predict the reactivity and stability of this compound in solution?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For instance, the alkyne’s π-electrons (LUMO) may drive nucleophilic attacks.
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to study conformational stability. Trajectory analysis may reveal preferred rotameric states of the morpholine ring .
Q. Q5. How should researchers address contradictions in bioactivity data for morpholine-containing compounds?
Methodological Answer: Discrepancies in IC₅₀ values or binding affinities may arise from assay conditions (e.g., pH, serum proteins). Mitigation strategies include:
- Standardizing assay protocols (e.g., fixed incubation time, controlled temperature).
- Validating results with orthogonal techniques (e.g., SPR for binding kinetics vs. fluorescence polarization).
- Performing structure-activity relationship (SAR) studies to isolate the contribution of the alkyne-ketone motif .
Experimental Design & Data Analysis
Q. Q6. What strategies optimize the crystallization of this compound for structural studies?
Methodological Answer:
- Solvent Screening : Use high-vapor-pressure solvents (e.g., chloroform/hexane) for slow evaporation.
- Temperature Gradients : Gradual cooling (0.5°C/hour) from 50°C to 4°C enhances crystal nucleation.
- Additives : Introduce trace morpholine (1–2 mol%) to stabilize lattice packing via H-bonding with the ketone oxygen .
Q. Q7. How can researchers validate the purity of this compound for pharmacological assays?
Methodological Answer:
- HPLC : Use a C18 column (3.5 µm, 150 mm × 4.6 mm) with a gradient eluent (ACN/H₂O + 0.1% TFA). Retention time consistency (±0.1 min) and peak symmetry (As ≤ 1.2) indicate purity.
- LC-MS : Confirm molecular ion ([M+H]⁺) at m/z 195.1 and absence of dimers ([2M+H]⁺ at m/z 389.2) .
Handling Data Contradictions
Q. Q8. How should conflicting NMR data for this compound be resolved?
Methodological Answer:
- Variable Temperature (VT) NMR : Assess dynamic processes (e.g., ring puckering) causing signal broadening. Cooling to −40°C may resolve splitting.
- COSY/NOESY : Identify through-space correlations between morpholine protons and adjacent groups to confirm spatial proximity. Contradictions may arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆), necessitating solvent-switching experiments .
Advanced Characterization Techniques
Q. Q9. What role do X-ray powder diffraction (XRPD) and DSC play in polymorph screening?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
